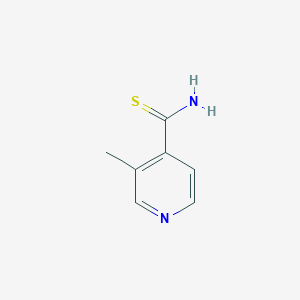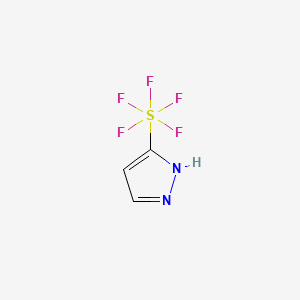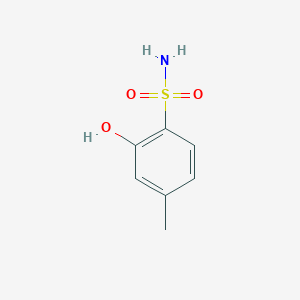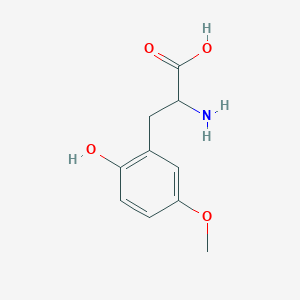
3-Methylpyridine-4-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylpyridine-4-carbothioamide is an organic compound with the molecular formula C7H8N2S It is a derivative of pyridine, where a methyl group is attached to the third position and a carbothioamide group is attached to the fourth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyridine-4-carbothioamide typically involves the reaction of 3-methylpyridine with thiourea under specific conditions. One common method includes:
Starting Materials: 3-Methylpyridine and thiourea.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction.
Procedure: The mixture is heated under reflux conditions for several hours, allowing the thiourea to react with the 3-methylpyridine, forming the desired carbothioamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylpyridine-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Derivatives with different functional groups replacing the methyl or carbothioamide groups.
Aplicaciones Científicas De Investigación
3-Methylpyridine-4-carbothioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methylpyridine-4-carbothioamide involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylpyridine: A precursor to 3-Methylpyridine-4-carbothioamide, used in various chemical syntheses.
4-Methylpyridine: Another isomer of methylpyridine with different chemical properties and applications.
Pyridine-4-carbothioamide: Similar structure but without the methyl group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both a methyl group and a carbothioamide group on the pyridine ring. This combination imparts specific chemical properties and reactivity, making it valuable for certain applications that other similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C7H8N2S |
|---|---|
Peso molecular |
152.22 g/mol |
Nombre IUPAC |
3-methylpyridine-4-carbothioamide |
InChI |
InChI=1S/C7H8N2S/c1-5-4-9-3-2-6(5)7(8)10/h2-4H,1H3,(H2,8,10) |
Clave InChI |
JYCGREAHQOKSHA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![O-[1-(Pyridin-3-YL)ethyl]hydroxylamine](/img/structure/B13604097.png)


![5-methyl-1-{3-[5-(2-methylquinolin-6-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13604110.png)
